molecular formula C17H15N3 B6347902 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine CAS No. 1195977-37-7

4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine

Cat. No. B6347902
CAS RN: 1195977-37-7
M. Wt: 261.32 g/mol
InChI Key: WWJGSYHPGDSFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, also known as 4-MPPPA, is an organic compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidin-2-amine family, which consists of compounds with a nitrogen-containing heterocyclic ring structure. 4-MPPPA has been studied for its ability to act as an agonist, or activator, of certain receptors in the body, as well as for its potential to be used as a therapeutic agent. In

Scientific Research Applications

4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as an agonist for certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders, such as depression and schizophrenia. Additionally, 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been studied for its potential to be used as a tool to study the structure and function of certain proteins, such as the serotonin transporter.

Mechanism of Action

Target of Action

Similar compounds such as 3-methoxy-6- [4- (3-methylphenyl)-1-piperazinyl]pyridazine and [4- ( {5- (AMINOCARBONYL)-4- [ (3-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETIC ACID have been found to interact with Genome polyprotein , Mitogen-activated protein kinase 1, Insulin receptor, and Insulin receptor substrate 1 . These targets play crucial roles in various cellular processes, including signal transduction, insulin signaling, and protein synthesis.

Biochemical Pathways

Compounds with similar structures have been found to influence various pathways, such as the arsenic redox reactions, resistance, methylation/demethylation, and accumulation , and the 2- C -methyl- d -erythritol 4-phosphate (MEP) pathway . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the interaction between the compound and its targets.

Pharmacokinetics

Similar compounds such as 3-methylmethcathinone and 3,4-dmmc have been studied for their pharmacokinetic properties . These studies provide insights into the potential ADME properties of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, but direct studies on this specific compound are needed for accurate information.

Result of Action

Similar compounds have shown antimicrobial activity and have been used as disinfectants and antiseptics

Advantages and Limitations for Lab Experiments

The use of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of experiments to study the structure and function of certain proteins. Additionally, it is relatively inexpensive to purchase, and is available from a variety of suppliers. However, there are also some limitations to using 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine in lab experiments. It has a relatively short half-life, and can degrade quickly in certain conditions. Additionally, it can interact with other compounds, which can affect the results of the experiment.

Future Directions

There are a variety of potential future directions for the study of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine. It could be further studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders. Additionally, it could be studied for its potential to be used as a tool to study the structure and function of certain proteins. It could also be studied for its potential to be used as an agonist of certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. Finally, it could be studied for its potential to be used as a tool to develop new drugs and therapies.

Synthesis Methods

The synthesis of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine is achieved through a multi-step reaction pathway involving several reagents. The first step is the reaction of 3-methylphenylboronic acid and phenylpyrimidine in the presence of a palladium catalyst. This reaction produces the intermediate product, 4-(3-methylphenyl)-6-phenylpyrimidin-2-ol. This intermediate product is then reacted with hydrazine hydrate to form 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine. The synthesis of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been extensively studied, and several variations of the reaction pathway have been developed for different applications.

properties

IUPAC Name

4-(3-methylphenyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-12-6-5-9-14(10-12)16-11-15(19-17(18)20-16)13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJGSYHPGDSFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine

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